(2-Bromophenyl)(pyridin-3-yl)methanone

Physical organic chemistry Solid-state characterization Polymorph screening

(2-Bromophenyl)(pyridin-3-yl)methanone (CAS 77744-06-0) is an ortho-brominated aryl pyridyl ketone with the molecular formula C₁₂H₈BrNO and a molecular weight of 262.10 g/mol. The compound features a 2-bromophenyl ring linked via a carbonyl bridge to a pyridin-3-yl moiety, placing the bromine atom in an ortho position relative to the ketone group.

Molecular Formula C12H8BrNO
Molecular Weight 262.1 g/mol
CAS No. 77744-06-0
Cat. No. B1601113
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromophenyl)(pyridin-3-yl)methanone
CAS77744-06-0
Molecular FormulaC12H8BrNO
Molecular Weight262.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)Br
InChIInChI=1S/C12H8BrNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H
InChIKeyFCJKBXZWMOEGQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromophenyl)(pyridin-3-yl)methanone (CAS 77744-06-0): Ortho-Brominated Aryl Pyridyl Ketone for Precision Synthesis


(2-Bromophenyl)(pyridin-3-yl)methanone (CAS 77744-06-0) is an ortho-brominated aryl pyridyl ketone with the molecular formula C₁₂H₈BrNO and a molecular weight of 262.10 g/mol . The compound features a 2-bromophenyl ring linked via a carbonyl bridge to a pyridin-3-yl moiety, placing the bromine atom in an ortho position relative to the ketone group . This regiochemistry imparts distinct steric and electronic properties that differentiate it from its para-bromo and chloro-substituted analogs. The compound is commercially available at purities of 95–98% from multiple suppliers and is primarily employed as a synthetic building block in medicinal chemistry for constructing kinase inhibitor scaffolds and receptor antagonist pharmacophores [1].

Why (2-Bromophenyl)(pyridin-3-yl)methanone Cannot Be Replaced by Its Para-Bromo or Chloro Analogs in Structure-Sensitive Applications


The ortho-bromo substitution in (2-bromophenyl)(pyridin-3-yl)methanone generates a sterically congested environment around the carbonyl group that fundamentally alters the compound's physical properties, conformational behavior, and reactivity profile compared to its para-bromo positional isomer (CAS 14548-45-9) and its 2-chloro analog (CAS 42374-49-2). Systematic studies on bromo-substituted benzophenones have demonstrated that the proximity of the bromine atom to the carbonyl group correlates directly with measurable differences in melting point, crystallization propensity, C=O vibrational frequency, and molecular symmetry [1]. These differences are not incremental but involve a 40 K shift in melting temperature and a complete inversion of crystallization behavior between ortho- and para-substituted congeners. For procurement decisions, this means that substituting the para isomer for the ortho isomer—or the chloro for the bromo—without experimental validation may introduce unanticipated changes in physicochemical stability, synthetic reaction trajectories, and downstream biological target engagement [2].

Quantitative Differentiation Evidence for (2-Bromophenyl)(pyridin-3-yl)methanone Versus Closest Analogs


Melting Point and Crystallization Propensity: Ortho-Bromo vs Para-Bromo Benzophenone Core

The ortho-bromo substitution in the benzophenone core significantly depresses the melting point and suppresses crystallization relative to the para-bromo isomer. Direct comparative studies on 2-bromobenzophenone (2BrBP) versus 4-bromobenzophenone (4BrBP) established that the melting point of 2BrBP is 318 K (≈45 °C), whereas 4BrBP melts at 358 K (≈85 °C)—a difference of 40 K [1]. Furthermore, 2BrBP exhibits a pronounced reluctance to crystallize upon cooling from the melt, while 4BrBP crystallizes immediately below its melting point [1]. A subsequent 2025 study on all three bromo-substituted benzophenone isomers confirmed the systematic trend: increasing the distance of the bromine atom from the carbonyl group results in a monotonic increase in melting temperature, a decrease in the ν(C=O) stretching frequency, and a shift in lattice vibrational frequencies [2].

Physical organic chemistry Solid-state characterization Polymorph screening

Storage Condition Requirements: Ortho-Bromo-3-Pyridyl vs Para-Bromo-3-Pyridyl Isomer

Vendor technical datasheets reveal a consistent storage-condition divergence between the ortho-bromo-3-pyridyl compound and its para-bromo positional isomer. The target compound (CAS 77744-06-0) requires refrigerated storage at 2–8 °C, as specified by multiple independent suppliers [1][2]. In contrast, the para-bromo isomer (4-bromophenyl)(pyridin-3-yl)methanone (CAS 14548-45-9) is specified for storage at room temperature under an inert atmosphere by major suppliers including Sigma-Aldrich . This distinction aligns with the fundamentally different solid-state stability profiles arising from the ortho-bromo substitution pattern [3].

Chemical procurement Stability assessment Inventory management

Catalyst-Dependent Synthetic Accessibility: Pd(OAc)₂ Enables Ortho-Bromination While Competing Catalysts Fail

The ortho-selective synthesis of 2-bromophenylpyridyl ketone via palladium-catalyzed C–H halogenation is exquisitely catalyst-dependent, as demonstrated in patent CN110563641A [1]. Using phenylpyridinyl ketone as the starting material and dibromohydantoin as the brominating agent, Pd(OAc)₂ (10 mol%) delivered the target ortho-brominated product in 50.6% isolated yield after reaction at 120 °C for 12 hours in chlorobenzene [1]. Under identical conditions, replacement of the catalyst with Pd(TFA)₂, Fe(OAc)₂, or Cu(OAc)₂—or omission of the catalyst entirely—resulted in no detectable product formation [1]. This stark catalyst selectivity demonstrates that the ortho-halogenation regiochemistry is not accessible through alternative catalytic systems, limiting viable synthetic routes for large-scale preparation.

Synthetic methodology C–H functionalization Process chemistry

Molecular Asymmetry and Conformational Rigidity: Ortho-Bromo Imposes a Twisted Ground-State Geometry

Single-crystal X-ray diffraction and DFT calculations reveal that ortho-bromobenzophenone (2BrBP) adopts a strongly asymmetric ground-state conformation, in marked contrast to the more symmetric para-substituted analog [1][2]. The two Caryl–Caryl–C=O torsion angles in crystalline 2-bromobenzophenone are −68.3(5)° and −17.6(6)°, demonstrating a pronounced twisting of the brominated ring relative to the carbonyl plane while the unsubstituted ring remains nearly coplanar [1]. Quantum-mechanical calculations (B3LYP/6-31+G(d)) confirm that the molecular shape of 2BrBP is 'strongly asymmetric in comparison with the shape of 4BrBP molecule' [2]. This asymmetry has been shown to underpin unique solid-state properties including anomalous glass-forming ability, suppressed triplet exciton transport, and inter-enantiomeric conversion dynamics not observed in the para isomer [3].

Structural chemistry Conformational analysis Crystal engineering

Sterically Differentiated Cross-Coupling Handle: Ortho-Bromo vs Para-Bromo Reactivity in Palladium-Mediated Transformations

The ortho-bromophenyl moiety in (2-bromophenyl)(pyridin-3-yl)methanone provides a sterically congested aryl bromide handle for cross-coupling reactions that is electronically and sterically distinct from the para-bromo isomer [1]. In palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings, ortho-substituted aryl bromides typically exhibit slower oxidative addition kinetics due to steric hindrance around the C–Br bond, yet this same steric congestion can enhance selectivity in sequential or chemoselective coupling strategies [2]. The pyridin-3-yl attachment further modulates the electronics at the carbonyl, creating an electronically differentiated diaryl ketone scaffold where the bromine atom can serve as a selective functionalization point orthogonal to the pyridine nitrogen [3]. This combination—ortho-bromo steric hindrance plus pyridin-3-yl electronic tuning—makes the compound particularly valuable for constructing atropisomeric biaryl systems and sterically defined kinase inhibitor cores that cannot be accessed from the para-bromo or chloro congeners [3].

Cross-coupling chemistry Suzuki-Miyaura Medicinal chemistry building blocks

Evidence-Backed Procurement Scenarios for (2-Bromophenyl)(pyridin-3-yl)methanone (CAS 77744-06-0)


Synthesis of Sterically Encumbered Kinase Inhibitor Cores via Sequential Cross-Coupling

The ortho-bromo substituent in (2-bromophenyl)(pyridin-3-yl)methanone serves as a sterically differentiated handle for palladium-catalyzed cross-coupling reactions. The twisted ground-state geometry (Caryl–Caryl–C=O torsion angles of −68.3° and −17.6°) creates a chiral conformer population that, when exploited in Suzuki-Miyaura or Buchwald-Hartwig coupling sequences, enables the construction of atropisomeric biaryl kinase inhibitor scaffolds inaccessible from the para-bromo isomer [1]. Procurement of the ortho isomer is warranted when the synthetic route demands steric differentiation between two aryl bromide sites or when the target pharmacophore requires a specific dihedral angle for kinase ATP-binding pocket engagement [2].

Structure-Based Drug Design Requiring Defined Conformational Restriction

For projects where molecular conformation at the benzophenone hinge region is critical to target binding, the strongly asymmetric ground state of the ortho-bromo compound—confirmed by DFT calculations (B3LYP/6-31+G(d)) and single-crystal X-ray data showing a ~51° torsion angle difference between the two aryl rings—provides a structurally defined starting point for SAR exploration [1]. The para-bromo isomer, by contrast, adopts a symmetric conformation, making it unsuitable as a direct replacement in conformation-sensitive binding pockets. Researchers conducting structure-based design should specify CAS 77744-06-0 rather than the commercially more common para isomer CAS 14548-45-9 when the twisted biaryl geometry is a design requirement [2].

Crystallization-Resistant Formulation Development Requiring Amorphous or Glassy Solid-State Behavior

The ortho-bromo substitution pattern confers a pronounced reluctance to crystallize, as demonstrated by DSC studies showing that 2-bromobenzophenone resists crystallization upon cooling from the melt while the para isomer crystallizes immediately [1]. This property translates into a greater propensity for glass formation and amorphous solid maintenance—advantageous for amorphous solid dispersion formulations where recrystallization must be suppressed. Procurement teams evaluating building blocks for amorphous formulation screens should consider the ortho-bromo isomer specifically for its documented anti-crystallization behavior, and should anticipate the associated cold-chain storage requirement (2–8 °C) as part of total cost-of-ownership calculations [2].

Ortho-Selective C–H Functionalization Route Scouting for Large-Scale Synthesis

The patent-documented catalyst selectivity establishing Pd(OAc)₂ as the uniquely effective catalyst for ortho-bromination (50.6% yield) versus four alternative conditions yielding zero product provides a validated starting point for process chemistry route scouting [1]. When scaling the synthesis of 2-bromophenylpyridyl ketone derivatives, process chemists must budget for the specific palladium catalyst system and cannot substitute cheaper first-row transition metal catalysts (Fe, Cu) that were shown to be inactive. This catalyst constraint directly informs cost modeling for contract manufacturing organizations and internal process development groups evaluating build-versus-buy decisions for the ortho-bromo isomer [1].

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